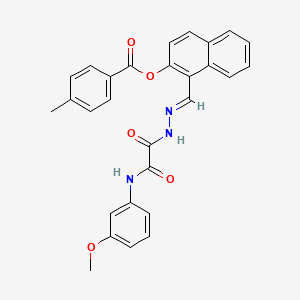
2-Methoxy-4-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 3-phenylacrylate is a complex organic compound with the molecular formula C25H22N2O5. This compound is notable for its unique structure, which includes methoxy, phenoxyacetyl, carbohydrazonoyl, and phenylacrylate groups. It is used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 3-phenylacrylate typically involves multiple steps:
Formation of the Phenoxyacetyl Intermediate: This step involves the reaction of phenoxyacetic acid with a suitable reagent like thionyl chloride to form phenoxyacetyl chloride.
Hydrazone Formation: The phenoxyacetyl chloride is then reacted with hydrazine to form the phenoxyacetyl hydrazone.
Coupling with Methoxyphenylacrylate: The phenoxyacetyl hydrazone is then coupled with 2-methoxy-4-formylphenyl 3-phenylacrylate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.
Reduction: Reduction reactions can occur at the carbohydrazonoyl group, converting it to various reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include amines and alcohols.
Substitution: Products vary widely depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 3-phenylacrylate involves its interaction with various molecular targets. The phenoxyacetyl and carbohydrazonoyl groups can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- 4-(2-(methoxy(phenyl)acetyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- 2-Methoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 3-phenylacrylate
Uniqueness
Compared to similar compounds, 2-Methoxy-4-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 3-phenylacrylate is unique due to the presence of the phenoxyacetyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
477729-24-1 |
|---|---|
Molecular Formula |
C25H22N2O5 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(2-phenoxyacetyl)hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C25H22N2O5/c1-30-23-16-20(17-26-27-24(28)18-31-21-10-6-3-7-11-21)12-14-22(23)32-25(29)15-13-19-8-4-2-5-9-19/h2-17H,18H2,1H3,(H,27,28)/b15-13+,26-17+ |
InChI Key |
GSCWCRJRVBXMFE-AROWNJAOSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2)OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2)OC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12034513.png)
![2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12034518.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12034523.png)

![ethyl 2-[2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12034548.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12034551.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12034558.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12034570.png)
![N-(3-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12034576.png)


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12034601.png)
![(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12034603.png)

